molecular formula C29H30N2O7 B2669769 {[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid CAS No. 1796891-35-4

{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid

Cat. No.: B2669769
CAS No.: 1796891-35-4
M. Wt: 518.566
InChI Key: BQXLWJJFSVMLEN-UHFFFAOYSA-N
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Description

{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid is a complex organic molecule that has garnered interest for its unique structure and potential applications across various scientific fields. This compound features a heptalene core, which is unusual and provides the compound with distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid typically involves multiple steps:

  • Formation of the heptalene core: : This step is crucial and usually achieved via cyclization reactions that bring together different fragments of the molecule under specific conditions, such as the use of strong acids or bases.

  • Introduction of the acetylamino group: : The acetylamino group is introduced through acetylation reactions, which often require reagents like acetic anhydride and catalysts like sulfuric acid.

  • Addition of the trimethoxy groups: : Methoxy groups are added through methylation reactions using reagents such as dimethyl sulfate or iodomethane under basic conditions.

  • Final assembly: : The phenylacetic acid moiety is attached using classic peptide coupling reactions facilitated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve optimizing the above synthetic routes for scale-up. This might include:

  • Continuous flow reactions: : To ensure consistent production and reduce reaction times.

  • Use of automated reactors: : To precisely control reaction conditions.

  • Purification steps: : Employing large-scale chromatography or crystallization techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the ketone group, reducing it to an alcohol.

  • Substitution: : The acetylamino and methoxy groups can be substituted under various conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Substitution reagents: : Halogenating agents for introducing halogens, or different nucleophiles for substitution at the methoxy positions.

Major Products Formed

  • Oxidation products: : Quinones and hydroxylated derivatives.

  • Reduction products: : Alcohols and reduced intermediates.

  • Substitution products: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of complex organic molecules: : Serving as intermediates or building blocks.

  • Studies on aromaticity and reactivity: : Due to its unique structure.

Biology

  • Enzyme inhibition studies: : Evaluating its potential as an inhibitor for specific enzymes due to its binding properties.

  • Cellular studies: : Investigating its effects on cellular mechanisms and potential toxicity.

Medicine

  • Drug development: : Potential use in the development of new therapeutic agents targeting specific pathways or conditions.

  • Pharmacokinetic studies: : Understanding its absorption, distribution, metabolism, and excretion in biological systems.

Industry

  • Material science: : Possible use in the development of novel materials with unique properties.

  • Agriculture: : Investigating its potential use as a bioactive compound in pesticides or growth regulators.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, primarily targeting enzymes or receptors in biological systems. The acetylamino and methoxy groups may facilitate binding to specific sites, altering the activity of the target molecules. This interaction could modulate pathways involved in oxidative stress, inflammation, or cellular signaling, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene: : Another polycyclic aromatic hydrocarbon, known for its carcinogenic properties.

  • Anthracene derivatives: : Share the polycyclic aromatic core and exhibit similar reactivity.

  • Naphthalene derivatives: : Simpler structures but can undergo similar types of chemical reactions.

Uniqueness

The uniqueness of {[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}(phenyl)acetic acid lies in its complex heptalene core combined with the functional groups that provide distinct chemical and biological properties

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-16(32)30-21-12-10-18-14-24(36-2)27(37-3)28(38-4)25(18)19-11-13-22(23(33)15-20(19)21)31-26(29(34)35)17-8-6-5-7-9-17/h5-9,11,13-15,21,26H,10,12H2,1-4H3,(H,30,32)(H,31,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXLWJJFSVMLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NC(C4=CC=CC=C4)C(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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